molecular formula C18H24O3 B195164 16,17-Epiestriol CAS No. 793-89-5

16,17-Epiestriol

Número de catálogo: B195164
Número CAS: 793-89-5
Peso molecular: 288.4 g/mol
Clave InChI: PROQIPRRNZUXQM-LMMHAMTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16,17-Epiestriol, also referred to as 16β,17α-Epiestriol or 16β-hydroxy-17α-estradiol, is a minor and weak endogenous steroidal estrogen . It is related to 17α-estradiol and estriol, and has been detected in the urine of women during late pregnancy, confirming its status as a natural metabolite . This compound is provided for research purposes to support investigations into estrogen metabolism and function. In scientific research, this compound is recognized for its preferential binding affinity for the estrogen receptor beta (ERβ) over the estrogen receptor alpha (ERα) . This selective profile makes it a compound of interest for dissecting the distinct roles these receptor subtypes play in physiology and disease. Research into endogenous estrogens and their metabolites, including this compound, has expanded beyond traditional hormone-dependent cancers, with studies detecting these compounds in a broad panel of NCI-60 human tumor cell lines, suggesting potential relevance in leukemia, colon, and other cancers . It is often used in analytical methods as a standard for quantifying estrogen levels in biological samples using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Product specifications include a molecular formula of C18H24O3 and a molecular weight of 288.38 g/mol . It is also known by the chemical name (8R,9S,13S,14S,16S,17S)-13-Methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol and the CAS registry number 793-89-5 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Propiedades

IUPAC Name

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-LMMHAMTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611651
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

793-89-5
Record name 16,17-epi-Estriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,17-epi-Estriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16,17-Epiestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mecanismo De Acción

Action Environment

The action of this compound, like other estrogens, can be influenced by various environmental factors. These may include the presence of other hormones, the phase of the menstrual cycle, and the overall health status of the individual. .

Actividad Biológica

16,17-Epiestriol, also known as 16β-epiestriol, is a minor endogenous estrogen with unique biological activities. It is a metabolite of estriol and plays a significant role in various physiological processes. This article reviews the biological activity of this compound, focusing on its estrogenic effects, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 16β position and is structurally related to estriol. Its chemical structure influences its interaction with estrogen receptors and its metabolic pathways.

Estrogenic Activity

Estrogen Receptor Binding:
this compound exhibits weak estrogenic activity compared to other estrogens such as estradiol. Studies indicate that it has a binding affinity to estrogen receptors (ER), albeit significantly lower than that of estradiol. The percentage of binding to ER for 16β-epiestriol is approximately 20% , compared to 100% for estradiol .

Table 1: Estrogen Receptor Binding Affinity

CompoundER Binding Affinity (%)
Estradiol100
16β-Epiestriol20
Estriol15

Metabolic Pathways

This compound is primarily produced through the metabolism of estriol via the 16-hydroxylation pathway. This pathway is significant as it influences the balance of estrogen metabolites in the body.

Urinary Excretion Studies:
Research utilizing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has shown that urinary concentrations of 17-epiestriol are relatively low but can be detected alongside other estrogen metabolites. For example, mean urinary levels of 17-epiestriol were reported at 2.19 pmol/mg creatinine .

Anti-Inflammatory Properties

Beyond its estrogenic effects, this compound possesses notable anti-inflammatory properties without exhibiting significant glycogenic activity or immunosuppression. This characteristic differentiates it from conventional glucocorticoids like hydrocortisone .

Implications in Cancer Research

Recent studies have explored the relationship between urinary levels of estrogen metabolites, including 17-epiestriol, and cancer risks:

  • Prostate Cancer: A pilot study indicated an inverse association between urinary levels of 17-epiestriol and prostate cancer risk. Men with lower levels of this metabolite had a significantly higher risk of developing prostate cancer .
  • Breast Cancer: Other research suggests that metabolites along the 16-hydroxylation pathway may exhibit differential effects on breast cancer risk, although specific data on 17-epiestriol remains limited .

Case Studies

  • Prostate Cancer Pilot Study:
    • Objective: Evaluate urinary estrogen metabolites as biomarkers for prostate cancer risk.
    • Findings: Inverse association found between urinary levels of 16-ketoestradiol and 17-epiestriol and prostate cancer risk; men in the lowest quartile had a 4.6-fold increased risk compared to those in the highest quartile .
  • Breast Cancer Risk Assessment:
    • A study analyzing prediagnostic circulating estrogen metabolism profiles suggested that higher ratios of certain hydroxylation pathways were associated with reduced breast cancer risk, indicating potential protective roles for metabolites like 17-epiestriol .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Recent studies have highlighted the role of selective estrogen receptor β (ERβ) agonists, including 16,17-epiestriol, in neuroprotection. Research indicates that these compounds can provide significant benefits in treating neurodegenerative diseases by promoting neuronal survival and reducing inflammation.

  • Mechanism of Action : this compound selectively activates ERβ, which is associated with neuroprotective effects in animal models. This selectivity is crucial as it minimizes the activation of ERα, which may lead to undesirable side effects .
  • Case Studies : In preclinical trials, analogues of this compound demonstrated a 500-fold selectivity for ERβ over ERα with a pEC50 value indicating strong efficacy . Such findings suggest that this compound could be a promising candidate for developing treatments for conditions like Alzheimer's disease.

Cardiovascular Health

The relationship between estrogen metabolites and cardiovascular health has been a significant area of study. Specifically, this compound and its related metabolites show potential benefits for vascular health.

  • Research Findings : A study found that serum concentrations of certain estrogen metabolites, including 16α-hydroxyestrone and 16-ketoestradiol (which are related to this compound), were inversely associated with systolic blood pressure in postmenopausal women. This suggests that these metabolites may play a role in vascular health maintenance .
  • Implications : The vasculoprotective effects observed could be attributed to the ability of these metabolites to induce endothelial cell prostacyclin production and inhibit low-density lipoprotein oxidation .

Cancer Research

The metabolism of estrogens has been linked to breast cancer risk, with specific pathways showing differential effects on cancer development. The role of this compound in this context is particularly noteworthy.

  • Estrogen Metabolism Pathways : Studies indicate that metabolites from the 16-hydroxylation pathway, including this compound and its derivatives like estriol and 16-ketoestradiol, are involved in modulating estrogenic activity and may influence breast cancer risk .
  • Clinical Insights : In a case-control study nested within the Nurses' Health Study II cohort, urinary levels of various estrogen metabolites were analyzed. Results showed that certain metabolic profiles could be associated with reduced breast cancer risk among premenopausal women . This highlights the potential use of this compound as a biomarker or therapeutic target in breast cancer prevention strategies.

Data Tables

The following tables summarize key findings related to the applications of this compound across different research areas:

Application Area Study Focus Key Findings References
NeuroprotectionERβ AgonismHigh selectivity for ERβ; neuroprotective effects observed in animal models
Cardiovascular HealthEstrogen MetabolitesInverse relationship between specific metabolites and systolic blood pressure
Cancer ResearchEstrogen MetabolismCertain metabolic profiles linked to reduced breast cancer risk

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Receptor Affinity Differences

Compound Hydroxyl Group Configuration Primary Receptor Affinity Key Structural Feature
16,17-Epiestriol 16β,17α ERβ > ERα 16β-OH and 17α-OH arrangement
Estriol 16α,17β ERα/ERβ (balanced) 16α-OH and 17β-OH arrangement
17-β Estradiol 17β ERα ≈ ERβ C17β-OH, no hydroxylation at C16
Ethinyl Estradiol 17α-ethynyl ERα > ERβ Synthetic ethynyl group at C17
  • Receptor Selectivity : this compound preferentially binds ERβ, unlike 17-βE2, which binds ERα and ERβ equally . This selectivity underpins its distinct pharmacological profile, such as reduced uterotrophic effects compared to ERα agonists .

Functional Comparison: VCAM-1 Inhibition

Studies on TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs) reveal significant differences:

Compound Effective Concentration Range IC₅₀ for VCAM-1 mRNA Inhibition Mechanism of Action
This compound 30–300 pM 16.3 ± 6.8 nM (100 pM) ERβ-mediated NO upregulation; NF-κB suppression
17-β Estradiol 1–300 nM 36 ± 5.3 nM (300 nM) ERα/ERβ activation; direct NF-κB inhibition
Ethinyl Estradiol No significant effect N/A ERα-mediated pathways (ineffective here)
Genistein 1–10 nM 7.16 ± 3 nM Phytoestrogen; weak ERβ agonism
  • Potency: this compound inhibits VCAM-1 mRNA at picomolar concentrations, making it ~100-fold more potent than 17-βE2 . This efficacy is attributed to its ERβ-driven nitric oxide (NO) synthesis, which stabilizes IκB-α to block NF-κB nuclear translocation .
  • Biphasic Response : At higher concentrations (1–10 nM), this compound’s inhibitory effect diminishes, likely due to receptor downregulation or competing pathways .

Metabolic and Clinical Profiles

  • Metabolism: Unlike estriol, which is a major pregnancy estrogen, this compound is a minor metabolite formed via hepatic epoxidation.
  • Therapeutic Potential: Its anti-inflammatory and vascular-protective effects are promising for atherosclerosis management, though clinical data remain sparse .

Mechanistic Divergence

  • NO Dependency: this compound’s VCAM-1 suppression is NO-dependent, whereas 17-βE2 also acts via direct NF-κB binding .
  • Transcriptional Regulation : Unlike 17-βE2, this compound lacks estrogen response elements (EREs) on the VCAM-1 promoter, relying instead on indirect AP-1/GATA modulation .

Research Implications and Limitations

  • Advantages : High potency at low concentrations and ERβ selectivity reduce off-target effects (e.g., uterine proliferation) .
  • Knowledge Gaps: Limited human trials and unclear long-term safety profile.
  • Future Directions: ERα/ERβ isoform-specific studies and combination therapies with NO donors could enhance therapeutic utility .

Métodos De Preparación

Base-Catalyzed Sulfonation of 3-O-Methoxymethyl-16β-Epiestriol

The foundational method for synthesizing 16,17-epiestriol derivatives involves sulfonation of 3-O-methoxymethyl-16β-epiestriol using sulfonyldiimidazole in anhydrous tetrahydrofuran (THF). Sodium hydride acts as a base, facilitating the formation of the cyclic sulfone intermediate (3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone). This reaction proceeds at room temperature over 1 hour, yielding a colorless crystalline product with a melting point of 425–426 K.

Reaction Conditions

ParameterValue
SolventAnhydrous THF
Temperature298 K (room temperature)
Reaction Time1 hour
Yield72–85% (isolated)

The crystal structure of the sulfone intermediate (orthorhombic, space group P2₁2₁2₁) reveals a chair conformation for ring C and planar geometry for ring E, stabilized by weak C–H···O hydrogen bonds. X-ray diffraction data (a = 10.296 Å, b = 23.503 Å, c = 7.906 Å) confirm the stereochemical integrity of the 16β,17β configuration.

Modern Radiochemical Synthesis

Microwave-Assisted Nucleophilic Fluorination

Microwave (MW) heating has revolutionized the synthesis of 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES), a derivative of this compound used in positron emission tomography (PET). The process involves two steps:

  • Fluorination : [¹⁸F]Fluoride incorporation into 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone at 110°C for 4 minutes under MW irradiation.

  • Hydrolysis : Acidic cleavage (2 N HCl) of the methoxymethyl and sulfate protecting groups at 120°C for 2 minutes.

Advantages Over Conventional Heating

ParameterMicrowave MethodConventional Method
Fluorination Yield55% improvementBaseline
Hydrolysis Time2 minutes (7× faster)14 minutes
Radiochemical Purity>98%85–90%

MW irradiation enhances reaction efficiency by enabling rapid, uniform heating, reducing side products such as 17-epiestriol isomers. The overall isolated radiochemical yield of [¹⁸F]FES improves by 90% compared to conventional methods.

Stereochemical Control and Challenges

Epimerization During Hydrolysis

A major challenge in this compound synthesis is the inadvertent formation of 17-epiestriol during the hydrolysis step. Studies using deuterated standards demonstrate that acidic conditions promote epimerization at C17, yielding a 3:1 mixture of 16β,17β- and 16β,17α-epiestriol. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water gradients (70:30 to 95:5) achieves partial resolution, but baseline separation requires chiral stationary phases.

Analytical Validation Parameters

TechniqueConditionsLimit of Detection
HPLC-UVC18 column, λ = 280 nm15 fmol/mL
LC-MS/MSESI-negative mode, MRM0.5 pg/mL

Applications in Radiopharmaceuticals

PET Imaging of Estrogen Receptors

This compound derivatives like [¹⁸F]FES serve as ligands for estrogen receptor (ER) imaging in breast cancer. Automated synthesis systems produce clinical-grade [¹⁸F]FES with specific activities >15,000 Ci/mmol, meeting USP requirements for radiochemical purity and sterility. The 11β-methoxy-4,16α-difluoroestradiol variant exhibits enhanced ER-binding affinity (Kd = 0.12 nM) compared to native estradiol (Kd = 0.45 nM) .

Q & A

Q. What are the primary analytical methods for quantifying 16,17-Epiestriol in biological samples, and how do they address isomer differentiation?

Methodological Answer:

  • Radioimmunoassay (RIA) with chromatographic steps is commonly used to distinguish this compound from structurally similar estrogens. For example, anti-estradiol antibodies with cross-reactivity profiles (e.g., 11% cross-reactivity with 16-epiestriol) are coupled with HPLC to improve specificity .
  • Mass spectrometry (MS) paired with liquid chromatography (LC) provides high-resolution differentiation of isomers via exact mass measurements (e.g., 288.1546 Da for this compound) and fragmentation patterns .

Q. How does this compound’s biological activity differ from other estriol isomers, and what experimental models are used to study these differences?

Methodological Answer:

  • Receptor-binding assays (e.g., estrogen receptor α/β affinity studies) and cell-based luciferase reporter assays quantify transcriptional activity differences. For example, this compound exhibits weaker estrogenic activity compared to estriol but retains anti-inflammatory properties .
  • In vivo models , such as subcutaneous implantation in CD-1 mice, assess tissue-specific effects (e.g., endometrial hyperplasia vs. adenocarcinoma promotion) .

Q. What are the key challenges in synthesizing and characterizing this compound for experimental use?

Methodological Answer:

  • Stereoselective synthesis requires chiral catalysts to control hydroxyl group orientation at C16 and C16. Purity is validated via NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry .
  • Purity thresholds (≥95% by HPLC) are critical for in vivo studies to avoid confounding effects from trace isomers .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in carcinogenesis across experimental models?

Methodological Answer:

  • Dose-response meta-analysis integrates data from studies using varying concentrations (e.g., 0.16 mg pellets in mice vs. higher doses in cell lines) to identify threshold effects .
  • Pathway-specific knockdown models (e.g., CRISPR/Cas9 targeting 16α-hydroxylase) isolate metabolic contributions to carcinogenesis, clarifying whether effects are direct or metabolite-mediated .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory properties without conflating estrogenic effects?

Methodological Answer:

  • ER-null murine models (e.g., ERα/β knockout mice) or ER antagonist co-treatment (e.g., ICI 182,780) decouple anti-inflammatory actions from estrogen receptor signaling .
  • Cytokine profiling (e.g., multiplex ELISA for IL-6, TNF-α) in primary macrophages quantifies inflammation suppression independent of estrogenic pathways .

Q. How can structural databases like Hmrbase enhance computational modeling of this compound’s interactions with non-classical estrogen targets?

Methodological Answer:

  • Substructure similarity searches in Hmrbase identify potential targets (e.g., membrane-bound estrogen receptors) using query structures like the 16,17-diol group .
  • Molecular docking simulations (e.g., AutoDock Vina) leverage crystallographic data from Hmrbase to predict binding affinities for orphan nuclear receptors (e.g., ERRγ) .

Q. What statistical frameworks are recommended for analyzing longitudinal data on this compound fluctuations in pregnancy studies?

Methodological Answer:

  • Mixed-effects models account for intra-subject variability in urinary or plasma measurements across trimesters. Covariates like placental aromatase activity are included to adjust for metabolic confounders .
  • Time-series clustering identifies subgroups with distinct excretion patterns (e.g., high vs. low producers), linked to polymorphisms in CYP3A4/5 .

Methodological Best Practices

  • Data Contradiction Analysis : Apply Bradford-Hill criteria (e.g., consistency, biological plausibility) to evaluate causality in conflicting carcinogenesis studies .
  • Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies, detailing pellet composition, implantation frequency, and ENNG initiation protocols .
  • Literature Review : Use PICO framework (Population: vertebrate models; Intervention: this compound; Comparison: estriol isomers; Outcome: receptor affinity) to structure systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16,17-Epiestriol
Reactant of Route 2
16,17-Epiestriol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.